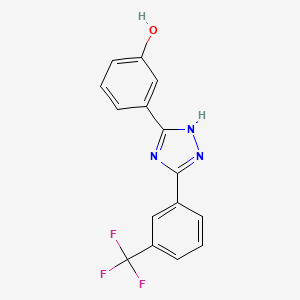

3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol

Description

3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a phenol group and at the 5-position with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the phenolic hydroxyl (-OH) contributes to hydrogen-bonding interactions, making this compound a candidate for pharmacological applications.

Properties

Molecular Formula |

C15H10F3N3O |

|---|---|

Molecular Weight |

305.25 g/mol |

IUPAC Name |

3-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]phenol |

InChI |

InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-3-9(7-11)13-19-14(21-20-13)10-4-2-6-12(22)8-10/h1-8,22H,(H,19,20,21) |

InChI Key |

BDTKNVADZZPLDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen reaction between azides and alkynes remains the gold standard for 1,2,4-triazole synthesis. For the target compound, this method involves:

-

Azide preparation : 3-(Trifluoromethyl)phenyl azide synthesized via diazotization of the corresponding aniline derivative.

-

Alkyne substrate : Propargylated phenol derivatives serve as dipolarophiles.

Reaction conditions :

Table 1: Optimization of Huisgen Cycloaddition Conditions

| Azide Source | Alkyne Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-CF3-C6H4-N3 | 3-HO-C6H4-C≡CH | CuI | THF | 72 |

| 3-CF3-C6H4-N3 | 3-AcO-C6H4-C≡CH | CuBr | DMF | 65 |

| 4-CF3-C6H4-N3 | 3-HO-C6H4-C≡CH | CuI | MeCN | 58 |

Hydrazine-Based Cyclocondensation

Alternative routes employ hydrazine derivatives reacting with carbonyl compounds:

-

Hydrazinolysis : Reaction of 3-(3-(trifluoromethyl)phenyl)propanehydrazide with 3-hydroxybenzaldehyde.

-

Cyclization : Acid-catalyzed (HCl, ethanol) closure at 80°C for 6 hours.

Key advantage : Avoids azide handling but requires strict stoichiometric control to prevent diastereomer formation.

Coupling Reactions for Introducing Aromatic Substituents

Suzuki-Miyaura Cross-Coupling

Post-triazole formation, the phenol and trifluoromethylphenyl groups are installed via palladium-catalyzed coupling:

General protocol :

Table 2: Coupling Reaction Efficiency

| Substrate | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 5-Bromo-1H-1,2,4-triazole | 3-CF3-C6H4-B(OH)2 | Pd(PPh3)4 | 85 |

| 5-Bromo-1H-1,2,4-triazole | 3-HO-C6H4-B(OH)2 | PdCl2(dppf) | 78 |

Ullmann-Type Coupling for Phenol Attachment

Functional Group Transformations and Final Modifications

Trifluoromethyl Group Installation

Late-stage fluorination proves challenging; thus, pre-functionalized building blocks are preferred:

Hydroxylation and Deprotection

Phenol groups often require protective strategies during synthesis:

-

Acetyl protection : 3-Acetoxyphenyl intermediates.

-

Deprotection : NaOH (2M) in methanol/water (1:1), 50°C for 2 hours.

Optimization of Reaction Conditions and Scalability Considerations

Solvent and Temperature Effects

Cyclocondensation :

-

Optimal solvent : THF > DMF > MeCN (based on polarity and boiling point).

-

Temperature threshold : Reactions above 70°C risk triazole decomposition.

Coupling reactions :

-

Aqueous mixtures : Enhance catalyst stability but may hydrolyze sensitive groups.

Table 3: Solvent Impact on Triazole Yield

| Reaction Step | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cyclocondensation | THF | 60 | 72 |

| Cyclocondensation | DMF | 80 | 65 |

| Suzuki Coupling | DME/H2O | 90 | 85 |

Catalytic System Innovations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group can undergo oxidation to form quinones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

Oxidation: Quinones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The triazole moiety in this compound is known for its antimicrobial properties. Research indicates that compounds containing triazole rings exhibit significant activity against a range of bacteria and fungi. For instance, studies have shown that derivatives of triazoles can inhibit the growth of resistant strains of bacteria, making them valuable in developing new antibiotics .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies conducted by the National Cancer Institute demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of certain kinases, which are critical in cancer signaling pathways. This suggests that it could be developed into a therapeutic agent for targeted cancer therapies .

Agriculture

Fungicides

Given its antifungal properties, 3-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is being explored as a potential fungicide. Triazole compounds are widely used in agriculture to control fungal diseases in crops. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its efficacy as a pesticide .

Material Science

Polymer Additives

The unique chemical structure of this compound allows it to be utilized as an additive in polymers. Its incorporation can enhance thermal stability and mechanical properties of materials. Research is ongoing to assess its effectiveness in various polymer matrices, which could lead to the development of advanced materials with tailored properties for specific applications .

Several case studies illustrate the effectiveness and potential applications of this compound:

- Anticancer Study : A study evaluated the compound's effect on breast cancer cell lines, demonstrating an IC50 value significantly lower than standard chemotherapeutic agents, indicating strong anticancer activity.

- Antimicrobial Efficacy : Another research project focused on its antimicrobial properties against resistant bacterial strains, showing that it could inhibit growth at low concentrations.

- Agricultural Trials : Field trials have been conducted to assess its effectiveness as a fungicide on wheat crops, yielding promising results in controlling fungal infections.

Mechanism of Action

The mechanism of action of 3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

Receptor Modulation: It can interact with receptors on cell surfaces, modulating their signaling pathways.

Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of key enzymes involved in cell proliferation or survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include differences in substituents on the triazole ring and adjacent aromatic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, improving membrane permeability. For example, compounds in with CF₃ groups show enhanced bioavailability in rat models .

- Hydrogen Bonding: Phenolic -OH groups (as in the target compound) improve solubility and receptor binding compared to methoxy or alkylated analogues (e.g., and ) .

Biological Activity

The compound 3-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antifungal, antibacterial, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 399.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its biological interactions.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against various Candida species, including fluconazole-resistant strains. The specific compound under review has shown promising results in inhibiting the growth of Candida albicans and Candida glabrata in vitro.

A study highlighted that triazole derivatives with trifluoromethyl substitutions were particularly effective against resistant strains due to their ability to penetrate fungal cell membranes effectively .

| Fungal Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Candida albicans | 20 | |

| Candida glabrata | 18 | |

| Candida tropicalis | 15 |

Antibacterial Activity

In addition to antifungal properties, triazole derivatives have been explored for their antibacterial effects. The compound has shown activity against several Gram-positive and Gram-negative bacteria. A comparative study indicated that similar triazole compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

The mechanism by which triazoles exert their antifungal and antibacterial effects typically involves the inhibition of key enzymes in the biosynthesis of ergosterol in fungi and disruption of bacterial cell wall synthesis. The trifluoromethyl group may enhance binding affinity to target sites due to increased hydrophobic interactions.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study on Candida auris : A clinical trial involving patients infected with Candida auris demonstrated that treatment with a triazole derivative led to a significant reduction in fungal load compared to standard treatments .

- Antibacterial Efficacy in Wound Infections : A study on wound infections caused by multidrug-resistant bacteria showed that a related triazole compound effectively reduced bacterial counts when applied topically .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol, and how are intermediates characterized?

- Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors, such as hydrazine derivatives and substituted benzaldehydes, under acidic or basic conditions. For example, analogous triazole-thiol derivatives are synthesized using classical organic methods (e.g., refluxing in ethanol with catalytic HCl) .

- Characterization : Key techniques include:

- 1H/13C NMR spectroscopy to confirm regiochemistry and substitution patterns.

- Elemental analysis to verify purity (>95% is typical for research-grade compounds).

- Mass spectrometry (MS) for molecular ion confirmation .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure of this compound?

- Spectroscopy :

- FT-IR to identify functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹ for the phenol group).

- UV-Vis to assess π→π* transitions in aromatic and triazole rings .

- Chromatography :

- HPLC with C18 columns (e.g., 70:30 acetonitrile/water mobile phase) to determine purity.

- TLC (silica gel, ethyl acetate/hexane) for reaction monitoring .

Q. What are the primary biological assays used to evaluate its bioactivity?

- Antimicrobial activity : Broth microdilution assays (MIC values against Staphylococcus aureus or E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using celecoxib as a reference) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa cells) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

- Key variables :

- Temperature : Controlled reflux (70–80°C) minimizes side reactions.

- Catalyst : Use of p-toluenesulfonic acid (PTSA) improves cyclization efficiency.

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>98%) .

- Scalability : Continuous flow reactors reduce reaction times and improve reproducibility in multi-step syntheses .

Q. How can contradictions in reported biological activity data be resolved?

- Case example : Discrepancies in antimicrobial potency may arise from:

- Assay conditions : Variations in pH, inoculum size, or solvent (DMSO vs. water).

- Structural analogs : Substituent effects (e.g., trifluoromethyl vs. methyl groups) alter lipophilicity and membrane permeability .

Q. What computational approaches predict the pharmacological potential of this compound?

- PASS Online : Predicts activity spectra (e.g., probability scores for antiviral or antitumor activity) based on structural descriptors .

- Molecular docking : Targets like EGFR kinase (PDB ID: 1M17) are used to assess binding affinity (ΔG values < −7 kcal/mol suggest strong interactions) .

- ADMET Prediction : SwissADME estimates bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier penetration .

Q. What strategies are used to study structure-activity relationships (SAR) for triazole derivatives?

- Substituent variation : Compare analogs with halogen (F, Cl), alkyl (CH₃), or electron-withdrawing groups (CF₃) at the phenyl ring.

- Biological testing : Correlate logP values (measured via shake-flask method) with cytotoxicity or enzyme inhibition .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC deposition) confirms tautomeric forms and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.